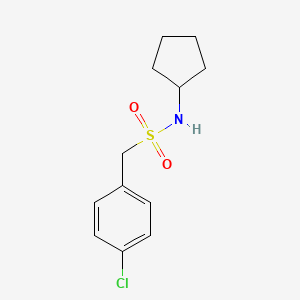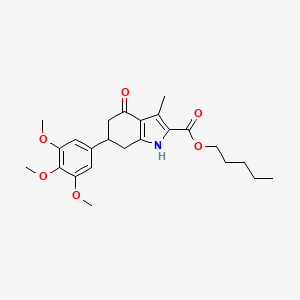![molecular formula C19H16N2O2S2 B4590400 N-(3-{[2-(phenylthio)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B4590400.png)
N-(3-{[2-(phenylthio)acetyl]amino}phenyl)-2-thiophenecarboxamide
Übersicht
Beschreibung
N-(3-{[2-(phenylthio)acetyl]amino}phenyl)-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C19H16N2O2S2 and its molecular weight is 368.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.06532010 g/mol and the complexity rating of the compound is 455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research has been focused on the synthesis and characterization of thiophene derivatives, demonstrating the versatility of these compounds in chemical synthesis. One study details the synthesis of thiophene-3-carboxamide derivatives through the Gewald reaction, exploring their potential as antimicrobial agents due to their structural uniqueness and functional versatility (Arora, Saravanan, Mohan, & Bhattacharjee, 2012). Another research effort outlines the preparation of 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide, aiming at the synthesis of new antibiotic and antibacterial drugs, reflecting the compound's potential in drug development (Ahmed, 2007).
Antimicrobial Activity
The antimicrobial properties of thiophene derivatives have been a significant area of interest. One such study synthesizes Schiff bases of 2-amino-4-(4-acetamido phenyl)thiophene-3-carboxamide to investigate their antimicrobial activity, showcasing the compound's application in addressing microbial resistance (Arora, Saravanan, Mohan, & Bhattacharjee, 2012). This suggests the potential of such compounds in developing new antimicrobial agents.
Anticancer Activity
The exploration of thiophene derivatives extends to their anticancer activity. New 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives were synthesized and tested for in vitro cytotoxicity, revealing promising inhibitory activity against several cancer cell lines (Atta & Abdel‐Latif, 2021). This research highlights the compound's potential in cancer therapy, indicating a pathway for the development of new anticancer drugs.
Anti-inflammatory and Analgesic Activities
Further studies delve into the synthesis of thiophene derivatives to evaluate their biological activities, including anti-inflammatory and analgesic effects. For instance, a study synthesizing aminothiazoles, thiazolylacetonitrile, and other derivatives containing a naproxenoyl moiety, aimed at potential anti-inflammatory agents, underscores the compound's utility in medicinal chemistry (Thabet, Helal, Salem, & Abdelaal, 2011).
Eigenschaften
IUPAC Name |
N-[3-[(2-phenylsulfanylacetyl)amino]phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S2/c22-18(13-25-16-8-2-1-3-9-16)20-14-6-4-7-15(12-14)21-19(23)17-10-5-11-24-17/h1-12H,13H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWXFPWENJSGCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-bromophenoxy)acetyl]-4-(2-furoyl)piperazine](/img/structure/B4590319.png)

![3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B4590331.png)
![N~1~-[4-(1-azepanylsulfonyl)phenyl]-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4590337.png)
![7-(1,3-benzothiazol-2-ylamino)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4590340.png)
![5-[(cyclopropylamino)sulfonyl]-2-methoxy-N-methylbenzamide](/img/structure/B4590349.png)
![2-[3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4590357.png)

![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B4590376.png)
![1-(2-furylmethyl)-5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4590384.png)

![2-{2-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL}-1-ETHANOL](/img/structure/B4590424.png)
![4-({1-[(2,4-dichlorobenzyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine](/img/structure/B4590425.png)

